molecular formula C20H25N10O16P3 B15190652 N-4-Azido-2-nitrophenyl-gamma-aminobutyryl-ATP CAS No. 71096-59-8

N-4-Azido-2-nitrophenyl-gamma-aminobutyryl-ATP

Cat. No.: B15190652
CAS No.: 71096-59-8
M. Wt: 754.4 g/mol
InChI Key: PBOYVFALMIPGPN-AEVYOOLXSA-N
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Description

N-4-Azido-2-nitrophenyl-gamma-aminobutyryl-ATP is a complex organic compound with the molecular formula C20H25N10O16P3 and a molecular weight of 754.4 g/mol . This compound is a derivative of adenosine triphosphate (ATP) and is characterized by the presence of azido and nitrophenyl groups, which impart unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-4-Azido-2-nitrophenyl-gamma-aminobutyryl-ATP involves multiple steps, starting with the preparation of the gamma-aminobutyryl moiety, followed by the introduction of the azido and nitrophenyl groups. The final step involves the coupling of this intermediate with adenosine triphosphate. The reaction conditions typically require controlled temperatures, specific pH levels, and the use of catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves the use of industrial reactors, automated systems for precise control of reaction conditions, and purification techniques such as chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-4-Azido-2-nitrophenyl-gamma-aminobutyryl-ATP undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-4-Azido-2-nitrophenyl-gamma-aminobutyryl-ATP has several applications in scientific research:

    Chemistry: Used as a photoaffinity label to study enzyme-substrate interactions.

    Biology: Employed in the study of ATP-binding proteins and their mechanisms.

    Medicine: Investigated for its potential in drug delivery systems and as a tool in photodynamic therapy.

    Industry: Utilized in the development of biosensors and diagnostic assays.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • N-4-Azido-2-nitrophenyl-gamma-aminobutyryl-ADP
  • N-4-Azido-2-nitrophenyl-gamma-aminobutyryl-AMP

Uniqueness

N-4-Azido-2-nitrophenyl-gamma-aminobutyryl-ATP is unique due to its ability to act as a photoaffinity label, which allows for the study of ATP-binding proteins under physiological conditions. Its azido and nitrophenyl groups provide specific reactivity that is not present in other similar compounds .

Properties

CAS No.

71096-59-8

Molecular Formula

C20H25N10O16P3

Molecular Weight

754.4 g/mol

IUPAC Name

[[(2R,3S,4R,5R)-5-[6-[4-(4-azido-2-nitroanilino)butanoylamino]purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

InChI

InChI=1S/C20H25N10O16P3/c21-28-27-10-3-4-11(12(6-10)30(34)35)22-5-1-2-14(31)26-18-15-19(24-8-23-18)29(9-25-15)20-17(33)16(32)13(44-20)7-43-48(39,40)46-49(41,42)45-47(36,37)38/h3-4,6,8-9,13,16-17,20,22,32-33H,1-2,5,7H2,(H,39,40)(H,41,42)(H2,36,37,38)(H,23,24,26,31)/t13-,16-,17-,20-/m1/s1

InChI Key

PBOYVFALMIPGPN-AEVYOOLXSA-N

Isomeric SMILES

C1=CC(=C(C=C1N=[N+]=[N-])[N+](=O)[O-])NCCCC(=O)NC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O

Canonical SMILES

C1=CC(=C(C=C1N=[N+]=[N-])[N+](=O)[O-])NCCCC(=O)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O

Origin of Product

United States

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